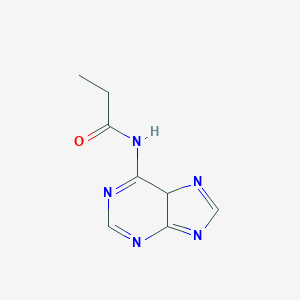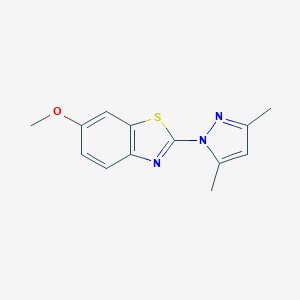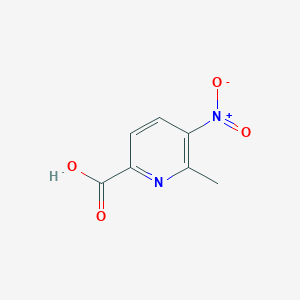
5-Methyl-2-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that is widely used in scientific research. This compound is commonly referred to as MTFP and has a molecular formula of C6H4F3N2. MTFP is a versatile compound that has numerous applications in the field of chemistry, biochemistry, and pharmacology. In
Mechanism Of Action
MTFP acts as a fluorescent probe by binding to metal ions such as copper, zinc, and iron. The binding of MTFP to these metal ions results in a change in the fluorescence properties of MTFP. This change in fluorescence can be used to detect the presence of metal ions in biological systems. Additionally, MTFP has been shown to have anti-tumor activity by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
MTFP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MTFP can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, MTFP has been shown to have antioxidant activity by scavenging free radicals. In vivo studies have shown that MTFP can reduce inflammation and improve cognitive function.
Advantages And Limitations For Lab Experiments
MTFP has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. Additionally, MTFP has a high degree of selectivity for metal ions, making it an ideal fluorescent probe for the detection of metal ions in biological systems. However, one limitation of MTFP is that it has low water solubility, which can make it difficult to use in aqueous environments.
Future Directions
There are several future directions for the use of MTFP in scientific research. One potential direction is the development of new fluorescent probes based on MTFP. These probes could have improved selectivity and sensitivity for metal ions, making them more useful for the detection of metal ions in biological systems. Additionally, MTFP could be used as a starting point for the development of new anti-tumor agents. Finally, MTFP could be used to study the role of metal ions in biological processes, such as the role of copper in Alzheimer's disease.
Synthesis Methods
MTFP can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-methyl-2-hydrazinopyrimidine with trifluoroacetaldehyde. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or distillation. MTFP can also be synthesized using other methods such as the reaction of 5-methyl-2-chloropyrimidine with trifluoroacetic acid.
Scientific Research Applications
MTFP has numerous applications in scientific research. One of the most common applications is as a building block in the synthesis of other compounds. MTFP can be used to synthesize a variety of compounds such as pharmaceuticals, agrochemicals, and materials. MTFP is also used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, MTFP is used as a precursor for the synthesis of other fluorescent probes.
properties
CAS RN |
198404-31-8 |
|---|---|
Product Name |
5-Methyl-2-(trifluoromethyl)pyrimidine |
Molecular Formula |
C6H5F3N2 |
Molecular Weight |
162.11 g/mol |
IUPAC Name |
5-methyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-10-5(11-3-4)6(7,8)9/h2-3H,1H3 |
InChI Key |
ICIXWOILXWARKO-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N=C1)C(F)(F)F |
Canonical SMILES |
CC1=CN=C(N=C1)C(F)(F)F |
synonyms |
Pyrimidine, 5-methyl-2-(trifluoromethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)


![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)




![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)

![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)


